molecular formula C15H21N3O3 B7933049 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide

Cat. No.: B7933049
M. Wt: 291.35 g/mol
InChI Key: QGYHQLAEVZZZLU-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide is a chiral amide compound characterized by a cyclopropyl group attached to the amide nitrogen and a 3-nitrobenzyl substituent. Its molecular formula is C₁₆H₂₁N₃O₃, with a molecular weight of 314.35 g/mol (CAS: 1353996-75-4) . This compound is part of a broader class of amides investigated for applications in pharmaceuticals and organic synthesis due to their structural versatility .

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10(2)14(16)15(19)17(12-6-7-12)9-11-4-3-5-13(8-11)18(20)21/h3-5,8,10,12,14H,6-7,9,16H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYHQLAEVZZZLU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide, with the molecular formula C15H21N3O3C_{15}H_{21}N_{3}O_{3} and a molecular weight of approximately 291.35 g/mol, is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, an amino group, and a nitrophenyl moiety. Such structural characteristics are significant as they influence the compound's interaction with biological targets, enhancing its potential efficacy in various therapeutic contexts.

Property Value
Molecular FormulaC15H21N3O3C_{15}H_{21}N_{3}O_{3}
Molecular Weight291.35 g/mol
CAS Number1354007-99-0

Research indicates that this compound may exhibit antimicrobial and anticancer properties. The proposed mechanism involves interaction with specific enzymes or receptors, modulating their activity to exert biological effects.

  • Antimicrobial Activity : Nitro compounds, including this one, have been shown to possess broad-spectrum antimicrobial properties. They can inhibit bacterial growth by disrupting essential cellular processes .
  • Anticancer Potential : Preliminary studies suggest that this compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Effects

In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. For example:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Results : The compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain.

Anticancer Studies

Case studies involving different cancer cell lines have indicated that the compound may inhibit tumor growth:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound induced apoptosis in a concentration-dependent manner, with IC50 values ranging from 20 to 40 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Notable Features
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramideC15H20N2O3C_{15}H_{20}N_{2}O_{3}Contains a nitro group; potential for different activity profiles
N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamideC15H20ClNC_{15}H_{20}ClNKnown for antifungal activity; different pharmacological properties

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

The benzyl ring substituent significantly impacts electronic and steric properties. Key analogues include:

Compound Name Benzyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide 3-NO₂ C₁₆H₂₁N₃O₃ 314.35 Strong electron-withdrawing nitro group enhances electrophilicity; may improve metabolic stability .
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide 3-CF₃ C₁₆H₂₁F₃N₂O 314.35 Trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration .
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-SCH₃ C₁₆H₂₂N₂OS 296.42 Methylsulfanyl group offers moderate electron-donating effects; potential for sulfur-based interactions in catalysis .
(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide 2,5-Cl₂ C₁₅H₁₈Cl₂N₂O 313.22 Dichloro substitution increases steric bulk and halogen bonding potential .

Key Trends :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance electrophilicity and stability but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., SCH₃) improve solubility and may facilitate metal coordination in catalytic systems .

Variations in N-Substituents

The cyclopropyl group on the amide nitrogen distinguishes the target compound from analogues with bulkier or flexible substituents:

Compound Name N-Substituent Molecular Formula Key Properties/Effects
This compound Cyclopropyl C₁₆H₂₁N₃O₃ Cyclopropyl’s ring strain enhances conformational rigidity and metabolic resistance .
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide Ethyl C₁₅H₂₁F₃N₂O Ethyl group increases flexibility but may reduce target binding specificity .
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide Isopropyl C₁₆H₂₃N₃O₃ Isopropyl introduces steric hindrance, potentially reducing enzymatic degradation .

Key Trends :

  • Cyclopropyl substituents improve metabolic stability due to reduced oxidative metabolism .
  • Bulkier groups (e.g., isopropyl) enhance steric shielding but may limit solubility .

Spectroscopic Characterization

  • ¹H-NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.5 ppm) and nitrobenzyl aromatic protons (δ 7.5–8.2 ppm) .
  • ESI-HRMS : Accurate mass confirmation (e.g., m/z 314.1015 for the target compound) .

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